3-(Trifluoromethyl)oxetan-3-amine Hydrochloride
Overview
Description
3-(Trifluoromethyl)oxetan-3-amine Hydrochloride is a chemical compound with the CAS Number: 1268883-21-1. It has a molecular weight of 177.55 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular formula of 3-(Trifluoromethyl)oxetan-3-amine Hydrochloride is C4H7ClF3NO . The InChI code for the compound is 1S/C4H6F3NO.ClH/c5-4(6,7)3(8)1-9-2-3;/h1-2,8H2;1H .Physical And Chemical Properties Analysis
3-(Trifluoromethyl)oxetan-3-amine Hydrochloride is a solid compound . It has a molecular weight of 177.55 . The compound should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
- Field : Organic Chemistry
- Application : Oxetane derivatives are used in the synthesis of new compounds. They are particularly useful because of their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate .
- Methods : The synthesis of oxetane derivatives often involves strategies for the preparation of the ring and further derivatization of preformed oxetane-containing building blocks .
- Results : These methods have led to numerous studies into the synthesis of new oxetane derivatives, concentrating on advances in the last five years up to the end of 2015 .
- Field : Medicinal Chemistry
- Application : Oxetanes are used in medicinal chemistry, with oxetane derivatives appearing in recent patents for medicinal chemistry applications .
- Methods : The use of oxetanes in medicinal chemistry often involves the synthesis of oxetane derivatives from oxetane-containing building blocks .
- Results : The use of oxetanes in medicinal chemistry has led to the development of new drugs and treatments .
- Field : Energetic Materials Chemistry
- Application : 3-Oximinooxetane is an important and general precursor for 3-nitrooxetane, 3,3-dinitrooxetane, and 3-aminooxetane, which are currently only accessible via multiple steps starting from oxetan-3-ol .
- Methods : The synthesis of these compounds involves the reduction of the oxime group, oxidation with peroxy acids, and tandem oxidation-nitration reactions .
- Results : The utility of 3-oximinooxetane as a valuable starting material is further supported by the commercial availability of these compounds .
Synthesis and Reactivity
Medicinal Chemistry
Energetic Materials Chemistry
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315-H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding inhalation of vapor or mist, and wearing proper protective equipment .
properties
IUPAC Name |
3-(trifluoromethyl)oxetan-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO.ClH/c5-4(6,7)3(8)1-9-2-3;/h1-2,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMPNWAJZXILJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C(F)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)oxetan-3-amine Hydrochloride |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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